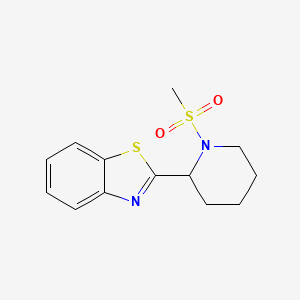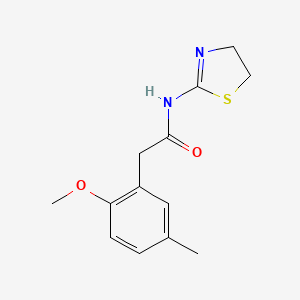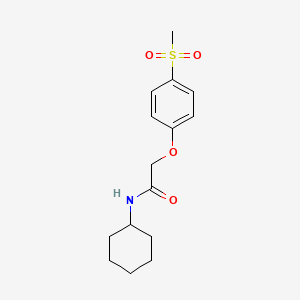
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide, also known as CSA or NCSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSA belongs to the class of amide compounds and is known to possess anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide involves the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are known to cause inflammation and pain. By inhibiting COX, N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has been shown to have a low toxicity profile, making it a safe compound for use in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide is its low toxicity profile, making it a safe compound for use in lab experiments. Additionally, the synthesis method for N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide is relatively simple and yields a high-quality product. However, one of the limitations of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For the study of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide include further exploration of its potential therapeutic applications and the development of more effective methods for administering it.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide involves the reaction between 4-methylsulfonylphenol and cyclohexylamine in the presence of acetic anhydride. The resulting product is then subjected to a reaction with chloroacetyl chloride to obtain N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide. This synthesis method is relatively simple and yields a high-quality product.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-21(18,19)14-9-7-13(8-10-14)20-11-15(17)16-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCJCDQLYUOUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
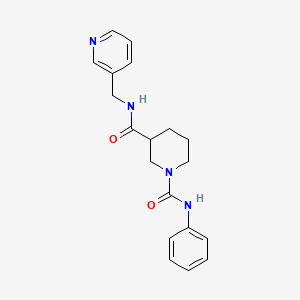
![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)

![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
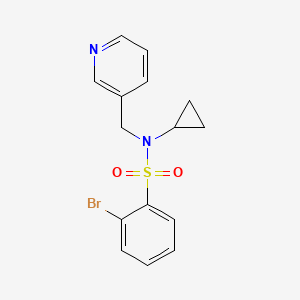
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
